REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2([OH:20])[CH2:14]OS(C)(=O)=O)=[CH:4][CH:3]=1.[NH:23]1[CH:27]=[N:26][CH:25]=[N:24]1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2([OH:20])[CH2:14][N:23]2[CH:27]=[N:26][CH:25]=[N:24]2)=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2C(C(CC2)(C)C)(COS(=O)(=O)C)O)C=C1
|
Name
|
Example 1 ( j )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 120° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between diethyl ether and water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2C(C(CC2)(C)C)(CN2N=CN=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2([OH:20])[CH2:14]OS(C)(=O)=O)=[CH:4][CH:3]=1.[NH:23]1[CH:27]=[N:26][CH:25]=[N:24]1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2([OH:20])[CH2:14][N:23]2[CH:27]=[N:26][CH:25]=[N:24]2)=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2C(C(CC2)(C)C)(COS(=O)(=O)C)O)C=C1
|
Name
|
Example 1 ( j )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 120° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between diethyl ether and water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2C(C(CC2)(C)C)(CN2N=CN=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |